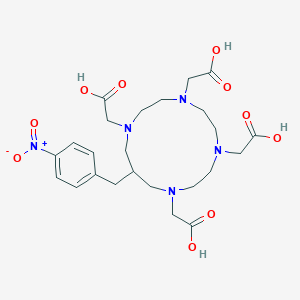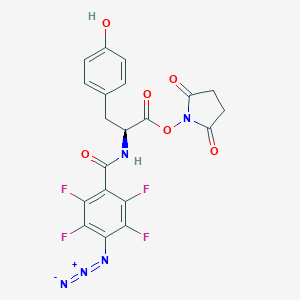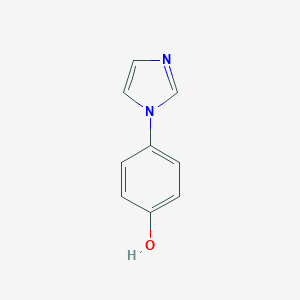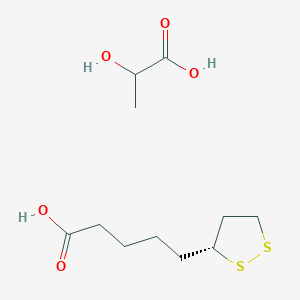
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic acid, also known as DTDP-HPA, is a polymer that has gained significant attention in the scientific community due to its unique properties and potential applications. This polymer is synthesized through a multistep process and has been found to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has been found to have a variety of scientific research applications. One of the most promising applications is in the field of drug delivery. (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has been shown to be an effective carrier for a variety of drugs, including anticancer agents and antibiotics. The polymer’s unique properties, such as its biocompatibility and biodegradability, make it an ideal candidate for drug delivery applications.
Wirkmechanismus
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id’s mechanism of action is not fully understood, but it is believed to be related to the polymer’s ability to interact with cell membranes. The polymer has been shown to disrupt the structure of cell membranes and increase cell permeability. This disruption can lead to increased drug uptake and improved drug efficacy.
Biochemische Und Physiologische Effekte
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the polymer can inhibit the growth of cancer cells and bacteria. Additionally, (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has several advantages for lab experiments. The polymer is biocompatible and biodegradable, which makes it an ideal candidate for in vivo studies. Additionally, (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id has been shown to have low toxicity, which makes it a safe option for use in lab experiments. However, the polymer’s complex synthesis method and high cost may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id research. One potential area of research is in the development of novel drug delivery systems. (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id’s unique properties make it an ideal candidate for the development of targeted drug delivery systems. Additionally, further research is needed to fully understand the polymer’s mechanism of action and to identify potential new applications for (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id.
Synthesemethoden
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id is synthesized through a multistep process that involves the reaction of (R)-1,2-dithiolane-3-pentanoic acid with 2-hydroxypropanoic acid. The resulting polymer is then purified through a series of steps, including precipitation, filtration, and drying. This synthesis method has been optimized to produce high yields of pure (R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id.
Eigenschaften
CAS-Nummer |
132461-39-3 |
|---|---|
Produktname |
(R)-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic ac id |
Molekularformel |
C11H20O5S2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
5-[(3R)-dithiolan-3-yl]pentanoic acid;2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H14O2S2.C3H6O3/c9-8(10)4-2-1-3-7-5-6-11-12-7;1-2(4)3(5)6/h7H,1-6H2,(H,9,10);2,4H,1H3,(H,5,6)/t7-;/m1./s1 |
InChI-Schlüssel |
BPHVIFJUYFPIAI-OGFXRTJISA-N |
Isomerische SMILES |
CC(C(=O)O)O.C1CSS[C@@H]1CCCCC(=O)O |
SMILES |
CC(C(=O)O)O.C1CSSC1CCCCC(=O)O |
Kanonische SMILES |
CC(C(=O)O)O.C1CSSC1CCCCC(=O)O |
Synonyme |
P-LAC-P-LI polylactic acid-polylipoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



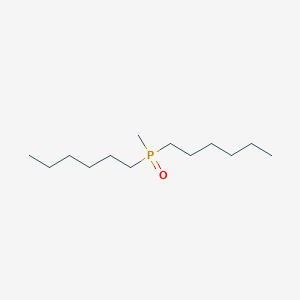
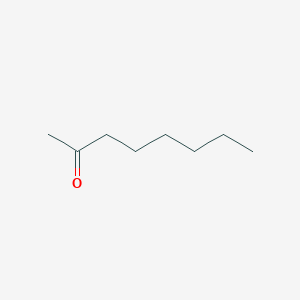

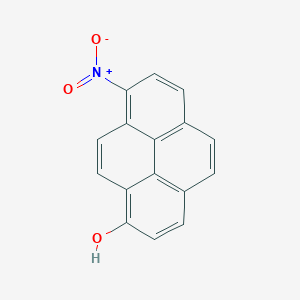
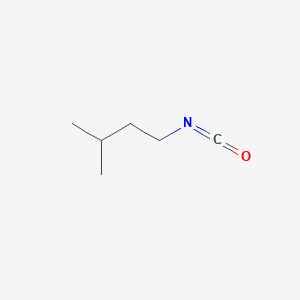
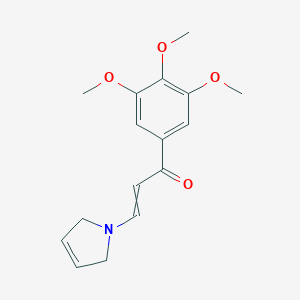
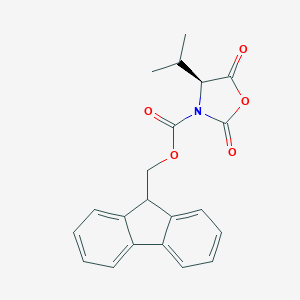

![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)
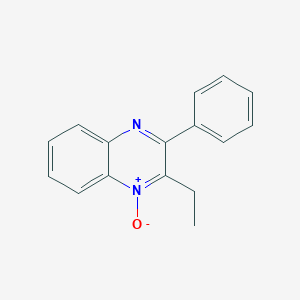
![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)
